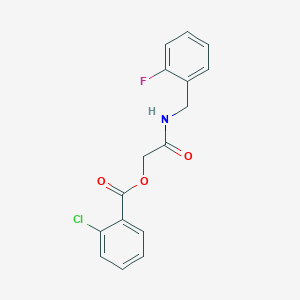![molecular formula C18H12Cl2FN3OS B2604153 2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide CAS No. 391866-30-1](/img/structure/B2604153.png)
2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide” is a chemical compound with a complex structure . The molecular formula is CHClNOS and its average mass is 494.972 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a solution of 2-chloronicotinoyl isocyanate was reacted with 2-chloroaniline in dichloromethane, and the mixture was stirred at room temperature overnight. After the reaction was completed, the solvent was evaporated to give a crude product, which was then recrystallized from ethanol as colorless block crystals .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy . The crystal structure of a similar compound, 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide, has been reported in the literature .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated the potential of fluoro-substituted benzamide compounds in cancer therapy. For instance, novel fluoro substituted benzo[b]pyran compounds have shown significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting the therapeutic potential of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).
Fluorescent Chemosensor for Metal Ion Detection
Fluorobenzamide derivatives have been explored as fluorescent chemosensors for metal ions. A study synthesized and investigated a pyrazoline derivative as a fluorescent chemosensor for the detection of Fe3+ ions, demonstrating its application in metal ion detection and emphasizing the role of fluorine atoms in enhancing chemosensor sensitivity (Khan, 2020).
Antimicrobial Properties
Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has revealed promising antimicrobial analogs. These compounds exhibit significant antimicrobial activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Desai et al., 2013).
Anti-inflammatory and Analgesic Agents
Synthetic efforts have also led to the creation of quinazolinone derivatives with potential anti-inflammatory and analgesic properties. Some of these compounds have been screened for their anti-inflammatory and analgesic activity, highlighting the potential of fluorinated heterocyclic compounds in therapeutic applications (Farag et al., 2012).
Building Blocks in Medicinal Chemistry
The synthesis of fluorinated heterocyclic compounds, including pyrazolones and pyrimidines, has been explored using fluoroacrylic building blocks. These compounds serve as valuable intermediates in medicinal chemistry, enabling the development of diverse therapeutic agents (Shi et al., 1996).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It has been suggested that similar compounds may bind with high affinity to their targets , potentially leading to changes in the function of these targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways.
Result of Action
Similar compounds have been found to have various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN3OS/c19-10-4-6-11(7-5-10)24-17(12-8-26-9-15(12)23-24)22-18(25)16-13(20)2-1-3-14(16)21/h1-7H,8-9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIHNVYFDWPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2604071.png)

![N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2604074.png)


![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604081.png)

![1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole](/img/structure/B2604085.png)


![2-Ethyl-7-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2604091.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2604092.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2604093.png)